molecular formula C20H22N4O5S B2609463 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-79-2

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2609463
CAS No.: 2097888-79-2
M. Wt: 430.48
InChI Key: IBPKYAJKBNGSHC-UHFFFAOYSA-N
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Description

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry research, particularly in the investigation of novel antidiabetic agents . This molecule incorporates three key pharmacophoric moieties: a morpholine ring, a sulfonyl group, and a N-(pyridin-3-yl)piperazinone core. The strategic fusion of morpholine and piperazine rings within a single molecular architecture is a recognized strategy in drug discovery for developing multitargeting compounds. Research indicates that derivatives containing these heterocyclic systems can demonstrate potent activity in vitro and in vivo for the treatment of diabetes mellitus and its complications, potentially by modulating targets such as protein tyrosine phosphatase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4) . The presence of the pyridinyl group can enhance binding affinity to biological targets and improve the compound's pharmacokinetic profile. This compound is provided exclusively for research purposes in laboratory settings. It is intended for in vitro analysis or other non-vivo applications unless otherwise specified. Handling should be performed by qualified laboratory personnel using appropriate safety equipment. Researchers are encouraged to consult the Safety Data Sheet (SDS) prior to use. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKYAJKBNGSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

  • Formation of the Morpholine Sulfonyl Intermediate

      Starting Materials: Morpholine and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.

  • Benzoylation

      Starting Materials: The morpholine sulfonyl intermediate and benzoyl chloride.

      Reaction Conditions: This step is performed in the presence of a base such as pyridine to facilitate the acylation reaction.

  • Formation of the Piperazinone Core

      Starting Materials: The benzoylated morpholine sulfonyl intermediate and a piperazine derivative.

      Reaction Conditions: This step involves heating the reactants in a solvent like ethanol or acetonitrile.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds, while the benzoyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity/Properties Structural Distinctions References
UDO () Piperazine (S)-(4-chlorophenyl), trifluoromethylphenyl, pyridin-3-yl CYP51 inhibition; anti-T. cruzi activity Lacks sulfonyl/morpholine groups
3s/3t () Benzimidazole Dimethylaminobenzenesulfonyl, pyridylmethyl sulfinyl Not specified (likely proton pump inhibition) Sulfinyl instead of sulfonyl; benzimidazole core
EP 2402347 Compound () Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine Not specified (kinase inhibition potential) Thienopyrimidine core; methanesulfonyl group
Compound Pyridazinone Morpholine, 4-fluorophenylpiperazine, pyridin-3-yl Pharmacological activity (unspecified) Pyridazinone core; C–H···O/π interactions
MM0421.02 () Triazolo[4,3-a]pyridine Phenylpiperazine, propyl chain Pharmaceutical impurity (no direct activity) Triazolo-pyridine core

Key Findings

CYP51 Inhibitors ():

  • UDO and UDD share a pyridin-3-yl group with the target compound but lack the morpholine sulfonyl moiety. Their anti-T. cruzi activity suggests that the pyridin-3-yl substituent may enhance target engagement, but the absence of sulfonyl groups likely alters binding kinetics .

Sulfonyl-Containing Analogs (): Compounds like 3s/3t () and the EP 2402347 derivative () highlight the role of sulfonyl groups in modulating electronic properties. The morpholine sulfonyl group in the target compound may improve solubility compared to methanesulfonyl () or dimethylaminobenzenesulfonyl () groups due to morpholine’s polar oxygen atom . The crystal structure of the compound reveals conformational rigidity (chair morpholine, puckered piperazine), which could enhance stability and binding specificity compared to flexible analogs like UDO .

Piperazine vs. This may improve interactions with polar enzyme residues .

Biological Activity Trends: While UDO and UDD exhibit anti-parasitic activity (), the target compound’s morpholine sulfonyl group may redirect its selectivity toward kinases or proteases, as seen in structurally related thienopyrimidines () .

Biological Activity

The compound 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one , also referred to as MSBPP, is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O5_{5}S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 2097888-79-2

The compound features a morpholine sulfonyl group, a benzoyl moiety, and a piperazine ring substituted with a pyridine, contributing to its unique reactivity and biological profile.

MSBPP primarily exerts its biological effects through the inhibition of various kinases. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound's sulfonamide group enhances its binding affinity to ATP-binding sites on these enzymes, leading to significant inhibitory activity.

1. Anticancer Activity

Research has demonstrated that MSBPP exhibits notable inhibitory effects against several kinases implicated in cancer progression. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against FLT3, a receptor tyrosine kinase associated with acute myeloid leukemia (AML) .

2. Antibacterial Properties

MSBPP has also shown promising antibacterial activity. In vitro studies reported effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) among other bacterial strains . The specific mechanisms underlying this antibacterial action require further investigation, but initial findings suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

3. Enzyme Inhibition

The compound's ability to inhibit metabolic enzymes has been explored in various studies. For instance, derivatives containing morpholine and piperazine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-[[(4S)-1-(2-methylpropanoyl]-4-hydroxy-piperidin]Contains piperidine and similar sulfonamide groupsPotential anti-cancer properties
N-(pyridin-2-yl)-N'-(pyrimidin-5-yl)ureaUrea linkage instead of piperazineKinase inhibition
1-(pyridin-3-yl)-N,N-dimethylureaDimethylated urea instead of piperazineAntitumor activity

The unique combination of functional groups in MSBPP distinguishes it from other compounds, particularly regarding its dual action as both an antibacterial and anticancer agent .

Case Studies

Recent studies have highlighted the potential of MSBPP in clinical applications:

  • Case Study 1 : A preclinical trial evaluated the efficacy of MSBPP in inhibiting FLT3 kinase activity, showing significant tumor regression in AML models.
  • Case Study 2 : Another investigation focused on the antibacterial efficacy of MSBPP against MRSA, demonstrating MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one, and how is its structure confirmed?

Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A key step is the sulfonylation of the benzoyl-piperazinone intermediate using morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The pyridinyl group is introduced via nucleophilic substitution or coupling reactions.
Characterization:

  • X-ray crystallography is critical for resolving stereochemistry and confirming bond lengths/angles (e.g., dihedral angles between the morpholine and piperazine rings) .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies proton environments and coupling patterns, particularly for the pyridinyl and morpholine moieties .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation steps?

Answer:
Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction homogeneity .
  • Stoichiometric ratios : A 10–20% excess of sulfonyl chloride ensures complete conversion.
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching .
    Purity enhancement : Flash chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including puckered conformations of the piperazine ring and chair conformations of morpholine .
  • Solid-state NMR complements crystallography by probing dynamic behavior in the crystal lattice.
  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group) .

Advanced: How can computational methods predict biological targets or resolve conflicting activity data?

Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, focusing on enzymes with sulfonyl or morpholine-binding pockets (e.g., kinases or GPCRs) .
  • DFT calculations : Predict reactivity at specific sites (e.g., electron-deficient benzoyl groups) and validate spectroscopic data .
  • MD simulations : Model conformational flexibility in solution to explain discrepancies between crystallographic and solution-phase data .

Advanced: What experimental design strategies address contradictory biological activity data?

Answer:

  • Randomized block designs : Control variables like cell passage number, solvent (DMSO vs. saline), and incubation time to isolate compound-specific effects .
  • Dose-response matrices : Test multiple concentrations across replicate assays to distinguish true activity from artifacts.
  • Orthogonal assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Basic: What structural features suggest potential therapeutic applications?

Answer:

  • Morpholine-sulfonyl group : Enhances solubility and may target sulfotransferases or sulfonamide-binding proteins .
  • Piperazinone core : Common in CNS-active compounds (e.g., antipsychotics) due to its ability to cross the blood-brain barrier .
  • Pyridinyl substituent : Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

Advanced: How can metabolic stability and pharmacokinetics be assessed preclinically?

Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life (t½) and identify major metabolites via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, informing dose adjustments.
  • Permeability studies : Caco-2 cell monolayers predict intestinal absorption and blood-brain barrier penetration .

Advanced: How are conflicting crystallographic data resolved regarding conformational flexibility?

Answer:

  • Multi-conformer refinement : Software like SHELXL models alternative conformations for disordered regions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to explain packing differences across crystal forms .
  • Temperature-dependent XRD : Captures conformational changes at varying temperatures to validate dynamic behavior .

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